REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].CO.C(Cl)[Cl:17]>>[Cl:17][CH2:9][C:8]([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[C:3]([N+:11]([O-:13])=[O:12])[CH:4]=1)=[O:10]
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Name
|
|
Quantity
|
18.4249 g
|
Type
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reactant
|
Smiles
|
FC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
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Name
|
|
Quantity
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400 mL
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Type
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reactant
|
Smiles
|
C(Cl)Cl
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Name
|
|
Quantity
|
3.04 mL
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Type
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reactant
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Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred overnight while the temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The mixture was purged with nitrogen
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Type
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ADDITION
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Details
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To this solution, a SO2Cl2—CH2Cl2 Solution [109.32 mL; solution prepared by dissolving SO2Cl2 (9.32 mL; manufactured by Wako Pure Chemical Industries, Ltd.) in CH2Cl2 (100 mL)] was added dropwise over 30 minutes
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Duration
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30 min
|
Type
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TEMPERATURE
|
Details
|
was raised to room temperature
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Type
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TEMPERATURE
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Details
|
The reaction solution was cooled to 0° C.
|
Type
|
ADDITION
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Details
|
methanol (1.52 mL) was added
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Type
|
ADDITION
|
Details
|
Subsequently, a SO2Cl2—CH2Cl2 solution [64.66 mL; solution prepared by dissolving SO2Cl2 (4.66 mL; manufactured by Wako Pure Chemical Industries, Ltd.) in CH2Cl2 (60 mL)] was added dropwise to the mixture
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Type
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TEMPERATURE
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Details
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while the temperature was raised to room temperature
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Type
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STIRRING
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Details
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the mixture was stirred for 3 hours
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Duration
|
3 h
|
Type
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WASH
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Details
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The reaction solution was washed once with a saturated aqueous solution of sodium carbonate
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous sodium sulfate
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Type
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CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Subsequently, the resulting residue was purified by column chromatography (“COLUMN-A”; n-hexane:ethyl acetate=88:12→67:33)
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Type
|
EXTRACTION
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Details
|
were extracted with ethyl acetate
|
Type
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FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent of the filtrate was evaporated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.403 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |